alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene
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Overview
Description
Alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene: is an organosilicon compound characterized by the presence of three trimethylsilyl groups attached to an ethylbenzene core. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications, particularly in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene typically involves the reaction of ethylbenzene with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced, although the trimethylsilyl groups generally confer stability against harsh conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halogens or organometallic compounds can be used.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can modify the core structure of the compound .
Scientific Research Applications
Alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene has several scientific research applications, including:
Organic Synthesis: Used as a protecting group for alcohols and amines due to its stability and ease of removal.
Material Science: Incorporated into polymers to enhance their thermal and chemical stability.
Analytical Chemistry: Employed in gas chromatography and mass spectrometry for the derivatization of non-volatile compounds
Mechanism of Action
The mechanism by which alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene exerts its effects is primarily through the steric hindrance provided by the bulky trimethylsilyl groups. This steric effect can protect reactive sites on a molecule, making it less susceptible to unwanted side reactions. Additionally, the trimethylsilyl groups can be selectively removed under mild conditions, allowing for controlled deprotection in synthetic pathways .
Comparison with Similar Compounds
Tetramethylsilane: Similar in structure but with four methyl groups attached to silicon.
Trimethylsilyl Chloride: Used for introducing trimethylsilyl groups into other molecules.
Tris(trimethylsilyl)silane: Contains three trimethylsilyl groups attached to a silicon atom, used in radical-based reactions
Uniqueness: Alpha,alpha,alpha-Tris(trimethylsilyl)ethylbenzene is unique due to its specific arrangement of trimethylsilyl groups around an ethylbenzene core. This structure provides a combination of steric protection and chemical stability, making it particularly useful in applications where these properties are desired .
Properties
CAS No. |
35449-08-2 |
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Molecular Formula |
C17H34Si3 |
Molecular Weight |
322.7 g/mol |
IUPAC Name |
trimethyl-[2-phenyl-1,1-bis(trimethylsilyl)ethyl]silane |
InChI |
InChI=1S/C17H34Si3/c1-18(2,3)17(19(4,5)6,20(7,8)9)15-16-13-11-10-12-14-16/h10-14H,15H2,1-9H3 |
InChI Key |
RRMMCVWTYVTPKU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(CC1=CC=CC=C1)([Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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